H-Glu(OcHex)-OH

Übersicht

Beschreibung

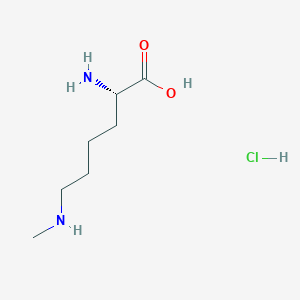

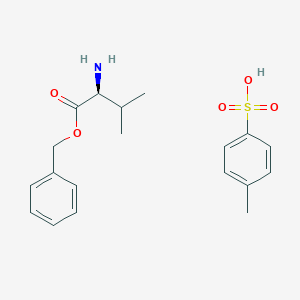

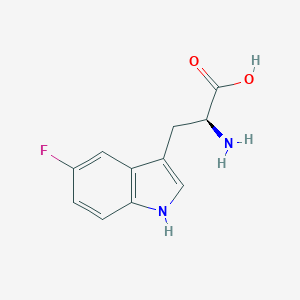

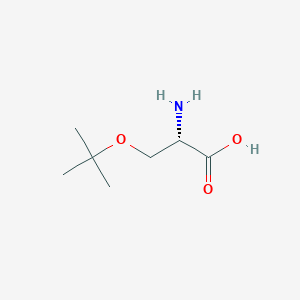

H-Glu(OcHex)-OH is a chemical compound that is a derivative of glutamic acid . It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of H-Glu(OcHex)-OH involves the use of protected amino acid building blocks for peptide synthesis . The “Otbu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation . The allyl ester functionality can be subsequently cleaved under mild conditions to reveal the free carboxylic.Molecular Structure Analysis

The molecular formula of H-Glu(OcHex)-OH is C18H26ClNO4 . The molecular weight is 355.86 .Chemical Reactions Analysis

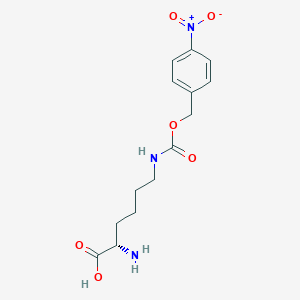

H-Glu(OcHex)-OH is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

H-Glu(OcHex)-OH is a solid substance . It is white to off-white in color . The solubility of H-Glu(OcHex)-OH in DMSO is 10 mg/mL .Wissenschaftliche Forschungsanwendungen

Hyperinsulinemic-Euglycemic Clamps Using Stable Isotope-Labeled Glucose

- Field : Metabolic Diseases Research

- Application Summary : A method using [6,6-2H]glucose as a tracer in mice was developed to evaluate insulin action and glucose metabolism in vivo .

- Methods : A bolus of [6,6-2H]glucose (600 μg kg−1) was administered via catheter followed by continuous infusion of [6,6-2H]glucose at the rate of 30 g kg− min− for 90 min to maintain steady-state conditions .

- Results : The method was tested in a high-fat diet (HFD)-induced obese mouse model. The results indicate that glucose production and insulin resistance were dramatically increased in HFD-fed mice compared to RD-fed animals .

Hyperinsulinemic-Euglycemic Clamps Using Stable Isotope-Labeled Glucose

- Field : Metabolic Diseases Research

- Application Summary : A method using [6,6-2H]glucose as a tracer in mice was developed to evaluate insulin action and glucose metabolism in vivo .

- Methods : A bolus of [6,6-2H]glucose (600 μg kg−1) was administered via catheter followed by continuous infusion of [6,6-2H]glucose at the rate of 30 g kg− min− for 90 min to maintain steady-state conditions .

- Results : The method was tested in a high-fat diet (HFD)-induced obese mouse model. The results indicate that glucose production and insulin resistance were dramatically increased in HFD-fed mice compared to RD-fed animals .

Safety And Hazards

Zukünftige Richtungen

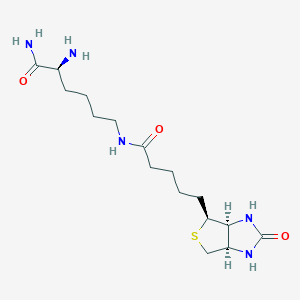

H-Glu(OcHex)-OH, as a derivative of glutamate, has potential applications in the field of neuroscience . Glutamate is the most abundant neurotransmitter in the mammalian CNS, the precursor for the inhibitory neurotransmitter γ-aminobutyric acid, and one metabolic step from the tricarboxylic acid cycle intermediate α-ketoglutarate . Future research may focus on the role of H-Glu(OcHex)-OH in these processes .

Relevant papers on H-Glu(OcHex)-OH can be found in the references .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYMWKYNCWQUOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu(OcHex)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.